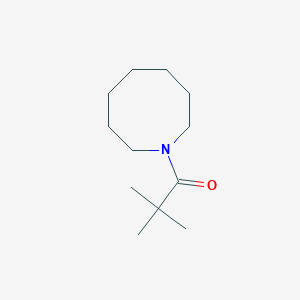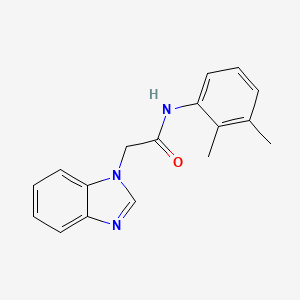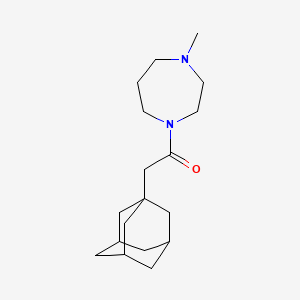
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the metabolism of adenosine, a nucleoside that plays a crucial role in various physiological processes, including the regulation of blood flow, inflammation, and immune response. ABT-702 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide acts as a selective inhibitor of adenosine kinase, an enzyme responsible for the metabolism of adenosine. By inhibiting adenosine kinase, this compound increases the concentration of adenosine, which can activate various adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including the regulation of blood flow, inflammation, and immune response. The activation of adenosine receptors by this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce inflammation and improve cognitive function in neurological disorders. Additionally, this compound has been shown to have immunomodulatory effects, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has several advantages for scientific research. It is a selective inhibitor of adenosine kinase, making it a suitable compound for studying the role of adenosine in various physiological processes. This compound has also been optimized for high purity and high yield, making it a suitable compound for laboratory experiments. However, this compound has some limitations in scientific research. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has limited stability in solution, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide in scientific research. In cancer research, this compound can be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, this compound can be studied in animal models to evaluate its potential use in the treatment of inflammatory diseases and neurological disorders. Further studies can also be conducted to optimize the formulation of this compound for improved solubility and stability in solution. Overall, this compound has significant potential for therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide involves the reaction of 5,6-dimethylbenzimidazole with cyclopentylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(5,6-dimethylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-7-14-15(8-12(11)2)19(10-17-14)9-16(20)18-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJAYIAWDYPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)


![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)




